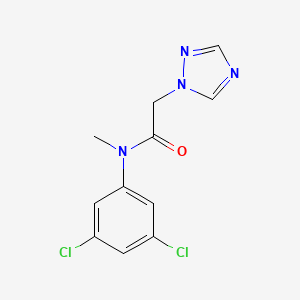![molecular formula C18H20N2O B7596345 [2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7596345.png)
[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known as MPMP and has a molecular formula of C21H22N2O. In
Mécanisme D'action
The mechanism of action of MPMP involves the inhibition of DAT, which leads to an increase in the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. The inhibition of DAT by MPMP results in an increase in the levels of dopamine, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPMP are related to its ability to inhibit DAT. The increase in dopamine levels in the brain can lead to various effects, such as increased locomotor activity, reward-seeking behavior, and changes in mood. MPMP has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPMP in lab experiments is its selectivity for DAT. This allows researchers to study the role of dopamine in specific physiological and pathological conditions. However, one of the limitations of using MPMP is its complexity in synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on MPMP. One direction is to study its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to explore its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to optimize the synthesis of MPMP and develop more efficient methods for obtaining the compound.
In conclusion, MPMP is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its ability to selectively inhibit DAT makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to explore its potential applications in the treatment of psychiatric disorders and optimize its synthesis.
Méthodes De Synthèse
The synthesis method of MPMP involves the reaction of 4-bromopyridine with 1-(4-methylbenzyl)pyrrolidin-2-one in the presence of a base. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of MPMP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MPMP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. MPMP can be used to study the role of dopamine in various physiological and pathological conditions, such as addiction and Parkinson's disease.
Propriétés
IUPAC Name |
[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-4-6-15(7-5-14)13-17-3-2-12-20(17)18(21)16-8-10-19-11-9-16/h4-11,17H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCXSOVLOSAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCN2C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)
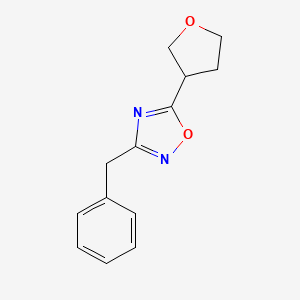

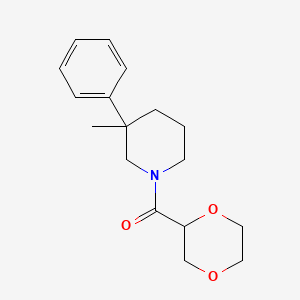
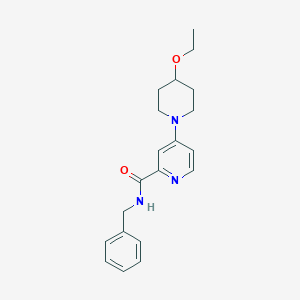
![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)
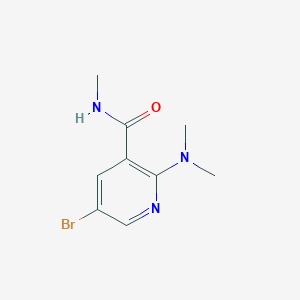
![1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7596337.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B7596352.png)
